molecular formula C16H18FN5O2 B2880102 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide CAS No. 1326857-10-6

1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

Katalognummer: B2880102
CAS-Nummer: 1326857-10-6
Molekulargewicht: 331.351
InChI-Schlüssel: ZIHUSOHYBGPOOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperidine-4-carboxamide core linked via a carbonyl group to a 1,2,3-triazole ring substituted with a 4-fluorobenzyl group. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for triazole formation .

Eigenschaften

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c17-13-3-1-11(2-4-13)9-22-10-14(19-20-22)16(24)21-7-5-12(6-8-21)15(18)23/h1-4,10,12H,5-9H2,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHUSOHYBGPOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of the Fluorobenzyl Group: The triazole ring is then functionalized with a 4-fluorobenzyl group, often through a nucleophilic substitution reaction.

    Coupling with Piperidine: The final step involves coupling the triazole derivative with piperidine-4-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazole or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving triazole-containing molecules.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism by which 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The piperidine moiety may contribute to the compound’s overall stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Fluorinated Triazole Derivatives

1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole (Compound 7)
  • Structure : Shares the 4-fluorobenzyl-triazole motif but lacks the piperidine-carboxamide group.
  • Synthesis : Prepared via CuAAC with 96% yield using excess alkyne .
  • Applications : Primarily studied for biological testing; the phenethyl group may enhance membrane permeability compared to the carboxamide in the target compound.
2-{[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methylthio}-1H-benzimidazole (Compound 25)
  • Structure : Replaces the piperidine-carboxamide with a benzimidazole-thioether group.
  • Performance : Demonstrates 96% corrosion inhibition efficiency on steel in acidic environments, attributed to triazole-mediated adsorption .
  • Key Difference : The benzimidazole-thioether moiety may offer stronger metal surface binding than the carboxamide.

Piperidine-Linked Triazole Compounds

(Z)-5-Benzylidene-3-((1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione (Compound 6b)
  • Structure : Combines the 4-fluorobenzyl-triazole with a thiazolidine-2,4-dione ring.
  • Synthesis : Achieved 92% yield via CuAAC; IR data (1754 cm⁻¹ for C=S stretch) confirm functional groups .
  • Biological Relevance : Thiazolidine-2,4-dione is associated with antidiabetic activity, suggesting divergent applications compared to the target compound.
1-[(5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl)Carbonyl]Piperidin-4-One
  • Structure : Pyrazole core instead of triazole, with 4-fluorophenyl and piperidin-4-one groups.
  • Activity : Exhibits antimicrobial properties; crystal packing reveals hydrogen-bonded 2D layers .
  • Structural Insight : The pyrazole ring’s planarity and halogen substitution patterns may influence target binding vs. the triazole in the query compound.

Carboxamide Derivatives

4-(Cyclopropylmethyl)-1-(2,4-Dimethyl-1,3-Thiazole-5-Carbonyl)Piperidine-4-Carboxamide
  • Structure : Replaces the triazole-fluorobenzyl group with a thiazole-cyclopropylmethyl moiety.
  • Properties : Higher molecular weight (321.44 g/mol) and thiazole ring may alter solubility and metabolic stability .

Biologische Aktivität

1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide, often referred to as a triazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C14H12FN5O2
  • Molecular Weight : 301.28 g/mol
  • CAS Number : [specific CAS number if available]

The presence of the triazole ring and piperidine moiety contributes to its biological activity by interacting with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. Specifically, 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide has demonstrated promising anticancer effects against several cancer cell lines.

The anticancer mechanisms attributed to this compound include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like BCL-2.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, which is critical for preventing cell proliferation. Studies reported IC50 values indicating effective inhibition of cell growth in various breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with values around 0.67 to 2.96 μmol/L depending on exposure time .
  • Reactive Oxygen Species (ROS) Production : The compound promotes oxidative stress within cancer cells, leading to cellular damage and apoptosis. The increase in ROS levels correlates with the activation of stress response pathways that facilitate cell death .

Comparative Efficacy

A comparative analysis of triazole derivatives reveals that 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide exhibits superior efficacy against breast cancer cells compared to other derivatives tested.

CompoundCell LineIC50 (μmol/L) at 24hIC50 (μmol/L) at 48h
ZQL-4cMCF-72.961.06
MDA-MB-2310.800.67
SK-BR-31.210.79

Case Studies

In a recent study focused on triazole derivatives, ZQL-4c was identified as a potent inhibitor of breast cancer cell proliferation through its ability to inhibit key signaling pathways such as Notch-AKT . This finding underscores the potential for developing targeted therapies based on this compound's structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.